Methyl-2-benzyloxy-4-brombenzoat

Übersicht

Beschreibung

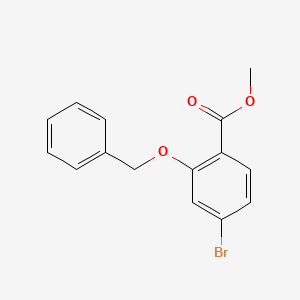

Methyl 2-benzyloxy-4-bromobenzoate is an organic compound with the molecular formula C15H13BrO3. It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and a benzyloxy group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Wissenschaftliche Forschungsanwendungen

Methyl 2-benzyloxy-4-bromobenzoate is used in various scientific research applications:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: Potential precursor for pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

Similar compounds have been studied for their antimicrobial activity, suggesting potential targets within bacterial cells .

Mode of Action

It’s worth noting that related compounds have been shown to exhibit antimicrobial activity . This suggests that Methyl 2-benzyloxy-4-bromobenzoate may interact with its targets in a way that inhibits bacterial growth or survival .

Biochemical Pathways

Given the potential antimicrobial activity of similar compounds, it’s possible that this compound could interfere with essential biochemical pathways in bacteria, leading to inhibited growth or cell death .

Pharmacokinetics

The compound’s molecular weight (32117 g/mol) and formula (C15H13BrO3) suggest that it may have suitable properties for absorption and distribution .

Result of Action

Based on the antimicrobial activity of related compounds, it’s possible that this compound could lead to the inhibition of bacterial growth or cell death .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-benzyloxy-4-bromobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-benzyloxybenzoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of methyl 2-benzyloxy-4-bromobenzoate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-benzyloxy-4-bromobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide in methanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 in dry ether.

Major Products

Substitution: Formation of substituted benzoates.

Oxidation: Formation of benzoic acids or benzaldehydes.

Reduction: Formation of benzyl alcohol derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 2-benzyloxybenzoate: Lacks the bromine atom, making it less reactive in substitution reactions.

Methyl 4-bromobenzoate: Lacks the benzyloxy group, affecting its reactivity and applications.

Methyl 2-bromobenzoate: Lacks the benzyloxy group, leading to different chemical properties and uses.

Uniqueness

Methyl 2-benzyloxy-4-bromobenzoate is unique due to the presence of both the benzyloxy and bromine substituents, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Biologische Aktivität

Methyl 2-benzyloxy-4-bromobenzoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

Methyl 2-benzyloxy-4-bromobenzoate is characterized by a molecular formula of C16H15BrO3 and a molecular weight of approximately 349.19 g/mol. The compound features a bromine atom and a benzyloxy group, which are pivotal for its reactivity and biological activity.

The synthesis typically involves the reaction of 4-bromobenzoic acid methyl ester with benzyl alcohol in the presence of a suitable catalyst or base. This method reflects a common approach in organic chemistry known as Williamson ether synthesis, which facilitates the formation of ethers from alcohols and alkyl halides.

Antimicrobial Properties

Research indicates that compounds with structural similarities to methyl 2-benzyloxy-4-bromobenzoate may exhibit significant antimicrobial properties. For instance, derivatives containing benzyloxy groups have been shown to inhibit various bacterial strains, suggesting that this compound could possess similar activities .

A study highlighted the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective bacterial inhibition . The presence of the bromine atom is believed to enhance these effects by increasing the lipophilicity and reactivity of the compound.

Anticancer Activity

Methyl 2-benzyloxy-4-bromobenzoate has also been evaluated for its anticancer potential. Research into structurally related compounds has demonstrated their ability to inhibit the growth of various cancer cell lines, including breast and colon cancer cells . The mechanism appears to involve apoptosis induction and cell cycle arrest, which are crucial for effective cancer treatment.

In one study, derivatives showed IC50 values in the micromolar range against cancer cell lines, suggesting that methyl 2-benzyloxy-4-bromobenzoate could be a promising candidate for further development as an anticancer agent .

Case Study 1: Antimicrobial Evaluation

In a comparative study, methyl 2-benzyloxy-4-bromobenzoate was tested alongside other benzyloxy derivatives. The results indicated that it exhibited comparable antimicrobial activity against Mycobacterium tuberculosis, with MIC values suggesting potential for further development as an antitubercular agent .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Methyl 2-benzyloxy-4-bromobenzoate | 12 | Moderate |

| Benzyl penicillin | 8 | High |

| Isoniazid | 16 | High |

Case Study 2: Anticancer Activity

A detailed investigation into the anticancer properties revealed that methyl 2-benzyloxy-4-bromobenzoate significantly inhibited cell proliferation in vitro. The compound was tested against several cancer cell lines, showing IC50 values ranging from 10 to 30 µM.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HT-29 (Colon) | 25 | Cell cycle arrest |

| A549 (Lung) | 20 | Inhibition of migration |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of methyl 2-benzyloxy-4-bromobenzoate with various biological macromolecules. These studies suggest that the compound can effectively interact with targets involved in cancer progression and microbial resistance mechanisms.

The docking simulations revealed favorable interactions with active sites of enzymes critical for cancer metabolism, indicating a pathway for therapeutic applications .

Eigenschaften

IUPAC Name |

methyl 4-bromo-2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-15(17)13-8-7-12(16)9-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTOIDUPMITSEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682180 | |

| Record name | Methyl 2-(benzyloxy)-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228095-06-4 | |

| Record name | Methyl 2-(benzyloxy)-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.